N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-hydroxyazetidine-3-carboxamide
Description
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-hydroxyazetidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a unique structure that includes a morpholine ring, an azetidine ring, and a carboxamide group, which contribute to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-hydroxyazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-11(2)9-15(5-6-18-11)4-3-14-10(16)12(17)7-13-8-12/h13,17H,3-9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKUZVHYUTULPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CCNC(=O)C2(CNC2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-hydroxyazetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Morpholine Derivative: The synthesis begins with the preparation of 2,2-dimethylmorpholine. This can be achieved by reacting 2,2-dimethyl-1,3-propanediol with ammonia or an amine under acidic conditions to form the morpholine ring.
Alkylation: The morpholine derivative is then alkylated with an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethyl chain.
Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be done by cyclizing a suitable precursor, such as a β-amino alcohol, under basic conditions.
Hydroxylation and Carboxamide Formation: Finally, the hydroxyl group is introduced via a hydroxylation reaction, and the carboxamide group is formed by reacting the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic or catalytic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-hydroxyazetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH₄ (Lithium aluminium hydride).
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH₄ or NaBH₄ (Sodium borohydride) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Hydrolysis: HCl (Hydrochloric acid) or NaOH (Sodium hydroxide) in aqueous solution.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-hydroxyazetidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or metabolic disorders.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.
Chemical Research: It serves as a model compound for studying the reactivity of azetidine and morpholine rings.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-hydroxyazetidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s ability to cross biological membranes, while the azetidine ring can provide specific binding interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-hydroxyazetidine-3-carboxamide
- N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-hydroxyazetidine-3-carboxylate
- N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-hydroxyazetidine-3-carboxylamide
Uniqueness
This compound is unique due to the combination of its morpholine and azetidine rings, which provide distinct chemical and biological properties. This combination is less common in other similar compounds, making it a valuable molecule for specific research and industrial applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
